5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
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Overview
Description
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . It is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including this compound, is often achieved using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular formula of this compound is C9H8BrFNO . The exact mass is 165.058992041 .Chemical Reactions Analysis
As an intermediate, this compound is used in the synthesis of benzolactams as dopamine D3 receptor ligands. It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Physical And Chemical Properties Analysis
The molecular weight of this compound is 165.16 . The compound has a density of 1.559g/cm3 .Scientific Research Applications
Synthesis and Process Improvement
- The compound is utilized as a key intermediate in drug discoveries. It has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde through a process that includes multiple isolation processes. Process chemistry laboratories have improved the original synthetic route by introducing a telescoping process, leading to a reduction in isolation processes and an 18% increase in yield while maintaining purity (Nishimura & Saitoh, 2016).
Application in Antimicrobial Agents
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared as antimicrobial agents, demonstrating potent activity against various microbial strains. This implies the potential application of the compound in developing new antimicrobial agents (Ansari & Khan, 2017).
Metalation and Functionalization
- The compound has been involved in reactions leading to the creation of new functional groups, demonstrating its versatility in chemical synthesis. This includes the conversion of bromo-fluoroquinolines into carboxylic acids through halogen/metal permutation and deprotonation and carboxylation processes (Ondi, Volle, & Schlosser, 2005).
Biological Activity and Ligand Binding
- Research has explored the use of the compound in synthesizing ligands for binding σ1 and σ2 receptors. This includes the study of structural modifications in the amine portion of substituted aminobutyl-benzamides, highlighting the compound's relevance in receptor binding studies and potential therapeutic applications (Fan, Lever, & Lever, 2011).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands and mk2-inhibitors .
Mode of Action
It’s suggested that similar compounds inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Safety and Hazards
Future Directions
The 3,4-dihydroisoquinolin-1(2H)-one scaffold, to which 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one belongs, is being explored for plant disease management . The results of these studies will provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives .
Biochemical Analysis
Cellular Effects
The cellular effects of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one are currently unknown. Related compounds have shown to disrupt the biological membrane systems of P. recalcitrans . This suggests that this compound might have similar effects on the cellular processes of this and potentially other organisms.
Molecular Mechanism
It’s suggested that related compounds might exert their effects through disruption of biological membrane systems
properties
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-5-3-4-12-9(13)6(5)1-2-7(8)11/h1-2H,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUSBEHCAGOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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